Magnesium 3-hydroxybutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

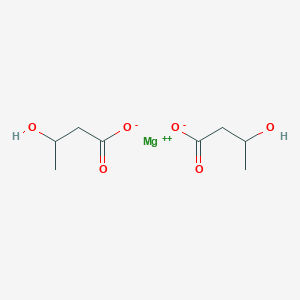

Magnesium 3-hydroxybutyrate (MgHB) is a compound that has gained increasing attention in the scientific community due to its potential therapeutic properties . MgHB is a salt of beta-hydroxybutyrate and magnesium, which is naturally produced by the liver during periods of fasting or a low-carbohydrate diet.

Synthesis Analysis

The synthesis of 3-hydroxybutyrate, a monomer of PHB, from a renewable material has been established . The system consists of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase from Rhodobacter capsulatus SB1003 cultured in acetone-bicarbonate medium .Molecular Structure Analysis

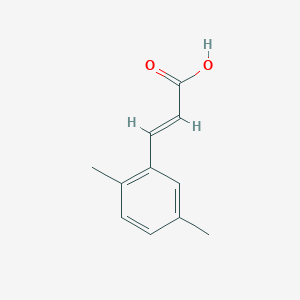

The molecular formula of this compound is C4H10MgO3 . The molecular weight is 130.43 .Chemical Reactions Analysis

3-Hydroxybutyrate, also known as BHB, is an organic compound and a beta hydroxy acid with the chemical formula CH3CH(OH)CH2CO2H . Its oxidized and polymeric derivatives occur widely in nature . In humans, D-β-hydroxybutyric acid is one of two primary endogenous agonists of hydroxycarboxylic acid receptor 2 (HCA2), a Gi/o-coupled G protein-coupled receptor (GPCR) .科学的研究の応用

Polyhydroxyalkanoate (PHA) Synthesis and Control : Magnesium affects the biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by influencing glucose uptake, which is crucial for producing polymers with specific properties in medical and pharmaceutical fields (Lee, 2007).

Production of Biobased Chemicals : Magnesium salts influence the conversion of 3-hydroxybutyrate to methyl crotonate, a process important for producing biobased chemicals from polyhydroxyalkanoates (PHAs) produced from wastewater (Spekreijse et al., 2016).

Biomedical Applications of Magnesium-based Composites : Magnesium-based biocomposites and bioalloys are used in various biomedical applications due to their mechanical properties and biocompatibility. These include bone fixation, cardiovascular stents, and dental implants (Ali et al., 2019).

Enhancement of Bone Regeneration : Magnesium plays a significant role in mediating cell-extracellular matrix interactions and controlling bone apatite structure and density. Its incorporation into scaffolds and composites enhances the adhesion, proliferation, and differentiation of bone cells (Roh et al., 2017); (Hickey et al., 2015).

PHB Production and Carbon Source Utilization : Magnesium affects poly(3-hydroxybutyrate) production in bioreactors by influencing the utilization of different carbon sources (Ghoddosi et al., 2019).

Improvement of Biomedical Magnesium Alloys : Poly(3-hydroxybutyrate) coatings on magnesium alloys enhance their anti-corrosion properties, making them more suitable for biomedical applications (Ma et al., 2010).

Synthesis and Modification of Magnesium Compounds : Comprehensive review on methods of synthesizing and modifying magnesium hydroxide and magnesium oxide, highlighting their use in various scientific and practical applications (Pilarska et al., 2017).

Biocompatibility of Magnesium Alloys in Orthopedic Implants : Strategies to improve mechanical and degradation performance of magnesium alloys in orthopedic implants through alloying, surface modification, and processing techniques (Radha & Sreekanth, 2017).

Functionalized Hydrophobic Coating for Magnesium Alloys : Development of a hydrophobic coating functionalized with polypeptide TK14 on magnesium alloys to enhance corrosion resistance and biocompatibility, useful for cardiovascular implants (Shen et al., 2021).

作用機序

Target of Action

Magnesium 3-Hydroxybutyrate, also known as β-hydroxybutyrate (3HB), is a ketone body synthesized in the liver from fatty acids . It acts as an agonist of dedicated GHB receptors (GABAA type 17) and GABAB receptors . It is present at the highest concentrations within the striatum of the developing brain .

Mode of Action

3HB interacts with its targets, the GHB and GABAB receptors, to influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3HB itself, while others are indirect effects, regulated by the metabolites into which 3HB is converted . One of the most important regulatory functions of 3HB is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Biochemical Pathways

In animals, 3HB is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3HB is oxidized to acetoacetate (AcAc) in a reaction catalyzed by 3-HB dehydrogenase .

Pharmacokinetics

Data derived from whole blood (mean C max = 48.0 mg/L, T max = 24.6 min) closely matched that from serum (mean C max = 59.4 mg/L, T max = 23.3 min), suggesting 3HB is distributed into erythrocytes . All 12 volunteers had 3HB concentrations of less than 5 mg/L in both whole blood and serum after 3 h .

Result of Action

3HB has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . It also plays a useful role in veterinary diagnostics, where it is considered the most valuable diagnostic parameter among all ketone compounds .

Action Environment

Environmental factors can influence the action of 3HB. For instance, UV radiation and plant proteases can degrade 3HB under field conditions . Encapsulation in biodegradable poly-3-hydroxybutyrate (phb) protects 3hb against these adverse external factors . This suggests that the environment can significantly influence the efficacy and stability of 3HB.

Safety and Hazards

将来の方向性

The future outlook for the Magnesium 3-hydroxybutyrate market is promising . The increasing awareness about the importance of maintaining a healthy lifestyle and the growing demand for dietary supplements are driving the market growth . Ongoing research and development activities focusing on the exploration of the therapeutic potential of this compound are expected to further boost market growth .

生化学分析

Biochemical Properties

Magnesium 3-hydroxybutyrate plays a significant role in biochemical reactions. In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It interacts with various enzymes, proteins, and other biomolecules. For instance, in target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, 3-hydroxybutyrate can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the most important regulatory functions of 3-hydroxybutyrate is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, an oral D-beta-hydroxybutyrate (D-BHB) supplement is rapidly absorbed and metabolized in humans and increases blood ketones to millimolar levels

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, acute administration of beta-hydroxybutyrate dose-dependently increased beta-hydroxybutyrate plasma levels, whereas chronic beta-hydroxybutyrate treatment normalized certain behaviors induced by a drug .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, in animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation .

特性

IUPAC Name |

magnesium;3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQIJFHENOQDO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。